(R)-(-)-6-hydroxy-1-aminoindan
(R)-(-)-6-hydroxy-1-aminoindan
Brand Name:
Vulcanchem
CAS No.:
169105-01-5
VCID:
VC20808662
InChI:
InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m1/s1
SMILES:
C1CC2=C(C1N)C=C(C=C2)O
Molecular Formula:
C9H11NO
Molecular Weight:
149.19 g/mol
(R)-(-)-6-hydroxy-1-aminoindan
CAS No.: 169105-01-5
Cat. No.: VC20808662
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169105-01-5 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | (3R)-3-amino-2,3-dihydro-1H-inden-5-ol |
| Standard InChI | InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m1/s1 |
| Standard InChI Key | MOUPGBDOLGDVNW-SECBINFHSA-N |
| Isomeric SMILES | C1CC2=C([C@@H]1N)C=C(C=C2)O |
| SMILES | C1CC2=C(C1N)C=C(C=C2)O |
| Canonical SMILES | C1CC2=C(C1N)C=C(C=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator